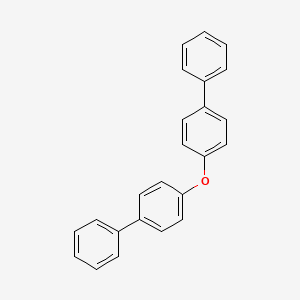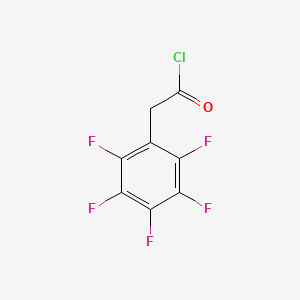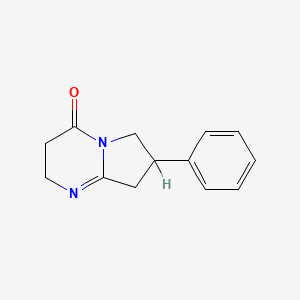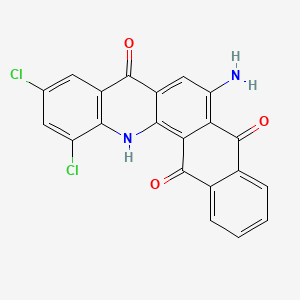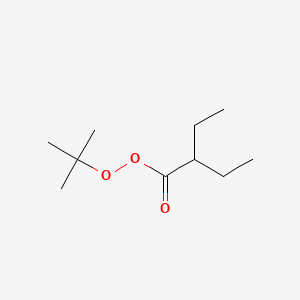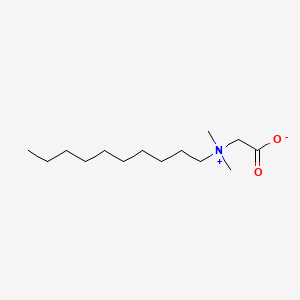
Thihexinol methylbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thihexinol methylbromide, also known as (4-(hydroxydi-2-thienylmethyl)cyclohexyl)trimethylammonium bromide, is a chemical compound with the molecular formula C18H26NOS2.Br. It has been studied for its potential to inhibit intestinal hypermotility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thihexinol methylbromide typically involves the reaction of thihexinol with methyl bromide under controlled conditions. The process requires a dry environment to prevent unwanted side reactions. The Grignard reaction is often employed, where an organomagnesium reagent is prepared by reacting an alkyl bromide with magnesium metal. This reagent then reacts with a carbonyl compound to form the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Thihexinol methylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Thihexinol methylbromide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Studied for its potential to treat conditions related to intestinal hypermotility.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of thihexinol methylbromide involves its interaction with specific molecular targets. It is known to act on the neuromuscular junction, where it can inhibit the transmission of nerve impulses. This effect is mediated through its binding to nicotinic acetylcholine receptors, leading to a decrease in muscle contractions .
Vergleich Mit ähnlichen Verbindungen
Thihexinol methylbromide can be compared with other similar compounds, such as:
Thihexinol: Shares a similar structure but lacks the methylbromide group.
Methyl thihexinolium bromide: Another related compound with similar properties.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets effectively. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
7219-91-2 |
|---|---|
Molekularformel |
C18H26BrNOS2 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C18H26NOS2.BrH/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17;/h4-7,12-15,20H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KDBBCFRGLKZRQJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Kanonische SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


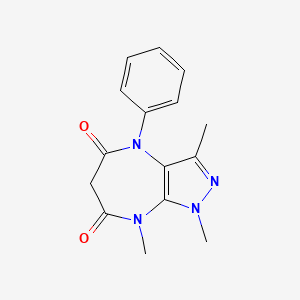
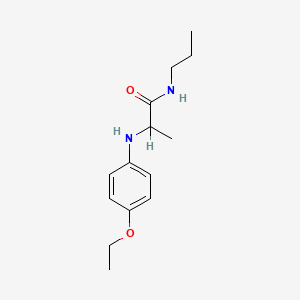
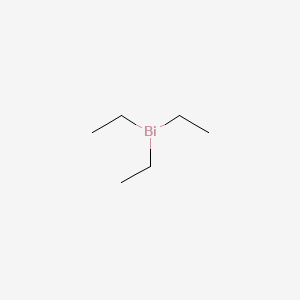

![1,5-Dioxaspiro[5.5]undecane, 3,3-dimethyl-](/img/structure/B1618026.png)

